n-Methyl-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
n-Methyl-4-(pyrrolidin-1-ylsulfonyl)benzamide is a chemical compound characterized by the presence of a pyrrolidine ring, a sulfonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves the reaction of 4-(pyrrolidin-1-ylsulfonyl)benzoic acid with methylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
n-Methyl-4-(pyrrolidin-1-ylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
n-Methyl-4-(pyrrolidin-1-ylsulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases and other enzymes involved in disease pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of n-Methyl-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and the target enzyme or receptor .
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide: Similar structure with a methyl group on the benzamide moiety.
N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: Contains a pyridine ring and a chlorophenyl group, differing in the substituents on the benzamide moiety.
Uniqueness
n-Methyl-4-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to the presence of the pyrrolidine ring and the sulfonyl group, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various scientific fields, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C12H16N2O3S |
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Molecular Weight |
268.33 g/mol |
IUPAC Name |
N-methyl-4-pyrrolidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C12H16N2O3S/c1-13-12(15)10-4-6-11(7-5-10)18(16,17)14-8-2-3-9-14/h4-7H,2-3,8-9H2,1H3,(H,13,15) |
InChI Key |
PZGJDZDYJGMMHS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
Origin of Product |
United States |
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